N,N-Dibutylbut-2-enamide
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Overview
Description
N,N-Dibutylbut-2-enamide: is an organic compound belonging to the class of amides It features a but-2-enamide backbone with two butyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method for preparing N,N-Dibutylbut-2-enamide involves the reaction of but-2-enoic acid with dibutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired amide product.
Electrosynthesis: Another innovative method involves the use of electrosynthesis, where the amide is formed through electrochemical oxidation of the corresponding amine and carboxylic acid. This method is considered more environmentally friendly and sustainable.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dibutylbut-2-enamide can undergo oxidation reactions, particularly at the double bond in the but-2-enamide moiety. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, often in aqueous or organic solvents.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, or alcohols, under basic or acidic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or epoxides.
Reduction: The primary amine derivative.
Substitution: Depending on the nucleophile, products can range from substituted amides to complex organic molecules.
Scientific Research Applications
Chemistry: N,N-Dibutylbut-2-enamide is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is utilized in the production of polymers and materials with specific properties. Its stability and reactivity are advantageous in creating high-performance materials.
Mechanism of Action
The mechanism by which N,N-Dibutylbut-2-enamide exerts its effects depends on its interaction with molecular targets. In chemical reactions, the amide group can participate in hydrogen bonding and nucleophilic attacks, influencing reaction pathways. In biological systems, its mechanism may involve binding to specific enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
N,N-Dimethylbut-2-enamide: Similar structure but with methyl groups instead of butyl groups.
N,N-Diethylbut-2-enamide: Features ethyl groups instead of butyl groups.
N,N-Dibutylacetamide: Similar but with an acetamide backbone instead of but-2-enamide.
Uniqueness: N,N-Dibutylbut-2-enamide is unique due to its specific combination of a but-2-enamide backbone and butyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
121825-45-4 |
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Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N,N-dibutylbut-2-enamide |
InChI |
InChI=1S/C12H23NO/c1-4-7-10-13(11-8-5-2)12(14)9-6-3/h6,9H,4-5,7-8,10-11H2,1-3H3 |
InChI Key |
VELGIBQVUHGOJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C=CC |
Origin of Product |
United States |
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